![molecular formula C19H29NO2 B4533071 N-[(2R*,4R*,6S*)-2-isobutyl-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4533071.png)
N-[(2R*,4R*,6S*)-2-isobutyl-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]acetamide
Description
Synthesis Analysis
Synthesis of similar compounds involves multicomponent reactions, often employing catalysts to improve yield and efficiency. For instance, Kumar et al. (2021) describe a multicomponent synthesis of a 4H-pyran molecule, demonstrating the adaptability and efficiency of such processes in synthesizing complex organic structures (Kumar et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category often features specific geometric configurations and intramolecular interactions. For example, Lukose et al. (2015) employed XRD, FT-IR, and NMR spectroscopies alongside DFT calculations to investigate the molecular structure of a related compound, providing insights into geometrical parameters, stability, and charge distribution (Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar acetamide compounds can lead to various coordination complexes, as illustrated by Chkirate et al. (2019), who synthesized and characterized pyrazole-acetamide derivatives forming Co(II) and Cu(II) complexes. These complexes exhibited specific supramolecular architectures, indicating the role of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior and potential applications. The crystal structure and physical properties are often determined using X-ray diffraction and thermal analysis, providing detailed insights into the compound's stability and structural characteristics.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are central to understanding the potential applications of these compounds. Studies like those by Sarhan et al. (2017) on metal complexes of related ligands help elucidate these chemical properties, including reaction mechanisms and the influence of structural variations on chemical behavior (Sarhan et al., 2017).
properties
IUPAC Name |
N-[(2R,4R,6S)-2-(2-methylpropyl)-6-(2-phenylethyl)oxan-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-14(2)11-19-13-17(20-15(3)21)12-18(22-19)10-9-16-7-5-4-6-8-16/h4-8,14,17-19H,9-13H2,1-3H3,(H,20,21)/t17-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHTIGDXJZFAJ-CEXWTWQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CC(O1)CCC2=CC=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C[C@@H](C[C@@H](O1)CCC2=CC=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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